molecular formula C20H23N3O5S B4537376 1,3-diethyl-2,4-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide

1,3-diethyl-2,4-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide

Cat. No. B4537376
M. Wt: 417.5 g/mol
InChI Key: BNOIWMGHXJVQKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves cyclization reactions of appropriate precursors. For instance, novel series of quinazolines and 4(3H)-quinazolinones were prepared by cyclization of NO-1886 derivatives, showing that derivatives bearing certain groups at specific positions could lower triglyceride and total cholesterol levels (Kurogi et al., 1996). Furthermore, Markosyan et al. (2007) synthesized new derivatives of benzo[h]quinazolines containing diethyl substituents at position 5 through alkylation, demonstrating the versatility of synthesis techniques for these compounds.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic ring system containing nitrogen atoms, which is foundational to their chemical behavior and biological activity. The detailed molecular structure can be elucidated through methods such as X-ray crystallography, as demonstrated in the synthesis and structural determination of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a related compound (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including alkylation, which can lead to N-substituted or O-substituted products. The reactivity of these compounds allows for the synthesis of a wide range of derivatives with different substituents, influencing their physical and chemical properties (Markosyan et al., 2007).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents on the quinazoline core. For example, the introduction of methoxy groups at certain positions on the quinazolinone ring system has been found to increase hypolipidemic activity due to changes in physical properties (Kurogi et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical entities and the ability to undergo specific reactions, define the applications of quinazoline derivatives in synthesis and potential biological activities. For instance, the interaction of certain quinazoline derivatives with electrophilic reagents has been explored to understand their potential for further chemical modifications and to derive novel compounds with enhanced activities (Oripov et al., 1979).

properties

IUPAC Name

1,3-diethyl-2,4-dioxo-N-(2-phenoxyethyl)quinazoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-3-22-18-11-10-16(14-17(18)19(24)23(4-2)20(22)25)29(26,27)21-12-13-28-15-8-6-5-7-9-15/h5-11,14,21H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOIWMGHXJVQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3)C(=O)N(C1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-diethyl-2,4-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-diethyl-2,4-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide
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1,3-diethyl-2,4-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide
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1,3-diethyl-2,4-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide
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1,3-diethyl-2,4-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide
Reactant of Route 5
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1,3-diethyl-2,4-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide
Reactant of Route 6
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1,3-diethyl-2,4-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide

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